3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-(4-Fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a fluorinated chromeno-oxazine derivative characterized by a fused chromene-oxazine core, substituted with a 4-fluorophenyl group at position 3 and an isopropyl group at position 7. Its structural uniqueness lies in the combination of electron-withdrawing fluorine substituents and sterically bulky isopropyl groups, which may influence its physicochemical properties and bioactivity.
Properties
IUPAC Name |
3-(4-fluorophenyl)-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-12(2)22-9-16-18(25-11-22)8-7-15-19(23)17(10-24-20(15)16)13-3-5-14(21)6-4-13/h3-8,10,12H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKMKBIVNPGLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno[8,7-e][1,3]oxazin core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Addition of the isopropyl group: This step often involves alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The unique chromeno-oxazine framework suggests potential interactions with biological targets involved in cancer cell proliferation and apoptosis. Preliminary studies have shown that this compound may inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms, leading to enhanced cytotoxicity in cancer cells, particularly those with BRCA mutations .
Case Study: PARP Inhibition
- Study Design : In vitro experiments were conducted using cancer cell lines known to express BRCA mutations.
- Findings : The compound demonstrated a dose-dependent inhibition of PARP activity, resulting in increased DNA damage and cell death when combined with traditional chemotherapeutics like cisplatin .
Anti-inflammatory Properties
The structural features of 3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suggest potential anti-inflammatory effects. Similar oxazine derivatives have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Study: In Vivo Inflammation Model
- Study Design : Animal models were used to assess the anti-inflammatory effects of the compound.
- Findings : Significant reductions in swelling and inflammatory markers were observed following administration of the compound, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
The compound's heterocyclic structure may also confer antimicrobial properties. Research on related oxazine derivatives suggests that they can disrupt bacterial cell membranes or inhibit metabolic pathways critical for bacterial survival .
Case Study: Antimicrobial Efficacy
- Study Design : The compound was tested against various bacterial strains.
- Findings : Results indicated effective inhibition of bacterial growth at low concentrations, warranting further investigation into its mechanism of action.
Organic Electronics
Due to its unique electronic properties, this compound may find applications in organic electronics as a semiconductor material. Its ability to form stable thin films could be advantageous for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Photovoltaic Materials
The compound's photophysical properties suggest potential applications in solar energy conversion technologies. Research has indicated that similar compounds can enhance light absorption and charge transport efficiency in photovoltaic devices .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Microwave-assisted synthesis for improved yield and purity.
- Reaction conditions such as temperature control and solvent choice are critical for optimal results .
Characterization Techniques
Characterization of the synthesized compound is essential for confirming its structure and purity. Techniques commonly employed include:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Mass spectrometry (MS)
- High-performance liquid chromatography (HPLC)
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as signal transduction pathways.
Inducing oxidative stress: Leading to cell death in certain contexts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno-oxazine derivatives exhibit diverse biological activities and physicochemical behaviors depending on substituent patterns. Below, we compare the target compound with structurally analogous molecules from recent literature.
Structural Modifications and Substituent Effects
- Target Compound: Substituents: 4-Fluorophenyl (position 3), isopropyl (position 9).
- Analog 1: 3-(4-Fluorophenyl)-9-(2-hydroxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one () Substituents: 4-Fluorophenyl (position 3), 2-hydroxyethyl (position 9). Key Features: The hydrophilic hydroxyethyl group increases solubility compared to the hydrophobic isopropyl group in the target compound. Melting point: 149–151°C .
- Analog 2: 9-(4-Chlorobenzyl)-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one () Substituents: Phenyl (position 2), 4-chlorobenzyl (position 9). Melting point: 171–180°C .
- Analog 3: 3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one () Substituents: 4-Chlorophenyl (position 3), thiophen-2-ylmethyl (position 9). Key Features: The thiophene group introduces sulfur-based heteroaromaticity, which may alter electronic properties and binding affinity .
Physicochemical Properties
Notes:
- Melting points correlate with molecular symmetry and intermolecular forces; bulky substituents (e.g., isopropyl) may disrupt crystal packing, leading to lower melting points.
Biological Activity
The compound 3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a novel chemical entity that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound features a chromeno moiety fused with an oxazine ring. The presence of the 4-fluorophenyl and isopropyl substituents is significant as they may influence the compound's pharmacokinetic and pharmacodynamic properties.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, studies suggest several promising areas of activity:
- Antitumor Activity: Preliminary studies indicate that compounds related to this scaffold may exhibit significant antitumor effects. For instance, PARP inhibitors like talazoparib have shown effectiveness in BRCA-mutated cancers, suggesting that similar mechanisms could be explored for the target compound .
- Enzyme Inhibition: The compound may inhibit specific enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE), which are critical in various neurodegenerative diseases. The structure-activity relationship (SAR) studies on related chromeno derivatives have indicated potential inhibitory effects on MAO A and B .
The exact mechanism of action for this compound remains to be fully elucidated. However, based on related compounds:
- PARP Inhibition: Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), leading to increased DNA damage in cancer cells with defective repair mechanisms. This suggests that the target compound may also act through this pathway .
- Neuroprotective Effects: If it demonstrates MAO inhibition, it could potentially be used in treating conditions like depression or Parkinson's disease by increasing levels of neurotransmitters such as serotonin and dopamine.
Case Studies and Research Findings
Several studies have explored related compounds that share structural similarities with this compound:
- Antitumor Efficacy: In vitro studies on similar chromeno derivatives have shown effective inhibition of cancer cell proliferation in BRCA-deficient models with low EC50 values (e.g., 0.3 nM for MX-1 cells) .
- Neurochemical Effects: Research on 1H-chromeno derivatives has demonstrated selective inhibition of MAO A and B with IC50 values indicating potential therapeutic applications in neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
